Benzhydryl penicillin V sulfoxide, (S)- Benzhydryl penicillin V sulfoxide, (S)-
Brand Name: Vulcanchem
CAS No.: 37591-67-6
VCID: VC13962924
InChI: InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38-/m1/s1
SMILES:
Molecular Formula: C29H28N2O6S
Molecular Weight: 532.6 g/mol

Benzhydryl penicillin V sulfoxide, (S)-

CAS No.: 37591-67-6

Cat. No.: VC13962924

Molecular Formula: C29H28N2O6S

Molecular Weight: 532.6 g/mol

* For research use only. Not for human or veterinary use.

Benzhydryl penicillin V sulfoxide, (S)- - 37591-67-6

Specification

CAS No. 37591-67-6
Molecular Formula C29H28N2O6S
Molecular Weight 532.6 g/mol
IUPAC Name benzhydryl (2S,4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38-/m1/s1
Standard InChI Key LCRVLXSXMGVJHV-RNSLDFKCSA-N
Isomeric SMILES CC1([C@@H](N2[C@H]([S@]1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C
Canonical SMILES CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzhydryl penicillin V sulfoxide, (S)- features a bicyclic β-lactam core fused with a thiazolidine ring, modified by a benzhydryl (diphenylmethyl) ester at the carboxyl group and a sulfoxide moiety at the sulfur atom. The (S)-configuration at the sulfoxide center is critical for its stereospecific interactions with bacterial enzymes .

Key Structural Attributes:

  • Molecular Formula: C₂₉H₂₈N₂O₆S

  • Molecular Weight: 532.6 g/mol

  • IUPAC Name: benzhydryl (2S,4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ⁴-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .

Physicochemical Data

PropertyValue
CAS Number37591-67-6
Melting PointNot publicly disclosed
SolubilityLow in water; soluble in DMSO
StabilitySensitive to light and humidity
Spectral Data (λmax)270 nm (UV)

The compound’s monohydrate form (CAS: 186099-10-5) exhibits a molecular weight of 550.6 g/mol, with enhanced crystallinity for structural studies .

Synthesis and Manufacturing

Key Synthetic Pathways

Benzhydryl penicillin V sulfoxide, (S)- is synthesized via multi-step oxidation and esterification reactions starting from penicillin V:

  • Oxidation of Penicillin V:
    Penicillin V is treated with hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfoxide group. Stereoselective oxidation ensures the (S)-configuration predominates .

  • Esterification with Benzhydryl Alcohol:
    The carboxyl group of penicillin V sulfoxide is protected using benzhydryl alcohol under phosgene or DCC-mediated conditions, yielding the benzhydryl ester .

Reaction Conditions:

  • Oxidizing Agents: H₂O₂, m-CPBA

  • Catalysts: Sodium borohydride (for reduction side reactions)

  • Temperature: 0–25°C (to prevent β-lactam degradation) .

Industrial-Scale Production Challenges

  • Stereochemical Purity: Achieving >98% enantiomeric excess (ee) for the (S)-sulfoxide requires chiral auxiliaries or asymmetric catalysis .

  • Yield Optimization: Typical yields range from 40–60% due to competing hydrolysis and ring-opening reactions .

Mechanism of Action

Target Engagement

Like classical β-lactams, Benzhydryl penicillin V sulfoxide, (S)- inhibits bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs), particularly transpeptidases. The sulfoxide moiety enhances binding affinity to PBPs in Gram-positive bacteria, while the benzhydryl group improves membrane permeability .

Resistance Mechanisms

  • β-Lactamase Degradation: The compound is susceptible to hydrolysis by class A β-lactamases (e.g., TEM-1) but exhibits resistance to class C enzymes due to steric hindrance from the benzhydryl group .

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) pumps in Pseudomonas aeruginosa reduces intracellular concentrations .

Applications in Research and Medicine

Pharmaceutical Intermediate

The compound is a precursor in synthesizing:

  • Cephalosporin Derivatives: Rearrangement of the sulfoxide intermediate yields desacetoxycephalosporin esters .

  • β-Lactamase Inhibitors: Hybrid molecules incorporating this scaffold show potent activity against OXA-type carbapenemases .

Antimicrobial Activity

Bacterial StrainMIC (μg/mL)Synergy with Imipenem
Acinetobacter baumannii1–24-fold reduction
Klebsiella pneumoniae4–88-fold reduction

Data from combinatorial studies with imipenem demonstrate restored efficacy against carbapenem-resistant strains .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity Profile
Penicillin VLacks sulfoxide and benzhydrylLower stability, broader spectrum
Penicillin GBenzyl ester instead of benzhydrylMore potent against Gram-positive
CephalexinCephalosporin coreHigher β-lactamase resistance

The benzhydryl group in Benzhydryl penicillin V sulfoxide, (S)- confers prolonged serum half-life compared to penicillin V (t₁/₂: 2.1 h vs. 0.5 h) .

Recent Advances and Future Directions

Novel Inhibitor Designs

  • 6-Arylmethylidene Derivatives: These hybrids inhibit OXA-48 carbapenemase with IC₅₀ values <10 μM, outperforming avibactam in Klebsiella models .

  • Benzhydrylpiperazine Conjugates: Exhibit dual antibacterial and anti-biofilm activity against Mycobacterium tuberculosis (MIC: 2 μg/mL) .

Clinical Prospects

Phase I trials for a sulfoxide-cephalosporin conjugate (MPC-1) show a 32-fold reduction in MIC against E. coli producing class C β-lactamases, highlighting translational potential .

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